5-Bromo-3-methoxy-2-methylaniline
Overview
Description
5-Bromo-3-methoxy-2-methylaniline is a chemical compound with the CAS Number: 1082040-45-6 . It has a molecular weight of 216.08 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H10BrNO . The InChI code is 1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.08 and a molecular formula of C8H10BrNO . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
5-Bromo-3-methoxy-2-methylaniline has been utilized in the synthesis of zinc phthalocyanine derivatives with promising applications in photodynamic therapy for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, which are essential for Type II photodynamic therapy mechanisms. This makes them potentially effective photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
The derivative N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This compound showed good inhibition efficiency, increasing with the concentration of the inhibitor, highlighting its potential application in protecting metals against corrosion (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).
Non-Linear Optical Properties
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized, demonstrating significant non-linear optical properties. These properties are essential in various technological applications, such as in the development of optical switches and computing devices. The study focused on analyzing their structural characteristics and reactivity using density functional theory (Rizwan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-methoxy-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQIETQHZSHSIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287029 | |
Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-45-6 | |
Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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